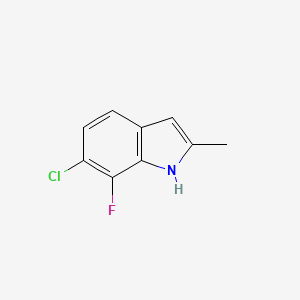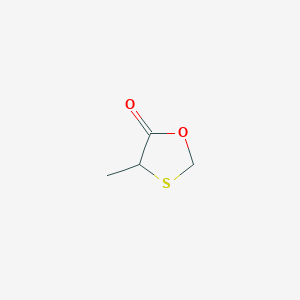
4-Methyl-1,3-oxathiolan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,3-oxathiolan-5-one can be achieved through several methods. One efficient approach involves the use of the Mukaiyama reagent, which facilitates the conversion of aldehydes and mercaptoacetic acid into the corresponding 1,3-oxathiolan-5-one derivatives . This reaction typically occurs in dimethylformamide (DMF) and provides good to excellent yields without the need for chromatographic purification.
Another method involves the organocatalytic approach, where nitromethane is used as a potential organocatalyst to promote the cyclization reaction between strained heterocyclic compounds and heterocumulenes at ambient conditions .
Industrial Production Methods: Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of organocatalysts and Mukaiyama reagents are preferred due to their efficiency, low toxicity, and minimal sensitivity to moisture and oxygen .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-1,3-oxathiolan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It has shown antiviral, anticonvulsant, antiulcer, and antifungal activities.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,3-oxathiolan-5-one involves its interaction with various molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its reactivity and binding affinity. For instance, it can act as an agonist or antagonist on muscarinic receptors, influencing neurotransmission and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1,3-Oxathiolane-2-imine derivatives: These compounds share a similar ring structure but differ in their functional groups and reactivity.
1,3-Thiazolidines: These compounds contain a sulfur atom in a five-membered ring but lack the oxygen atom present in 1,3-oxathiolanes.
Uniqueness: 4-Methyl-1,3-oxathiolan-5-one is unique due to its specific combination of sulfur and oxygen atoms within the ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and industrial processes.
Propriétés
Numéro CAS |
60822-62-0 |
|---|---|
Formule moléculaire |
C4H6O2S |
Poids moléculaire |
118.16 g/mol |
Nom IUPAC |
4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C4H6O2S/c1-3-4(5)6-2-7-3/h3H,2H2,1H3 |
Clé InChI |
WKQFFYOTROKXDW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)
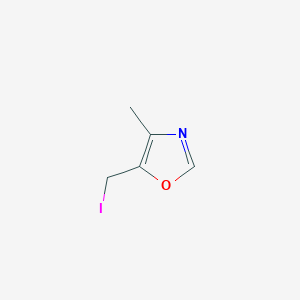
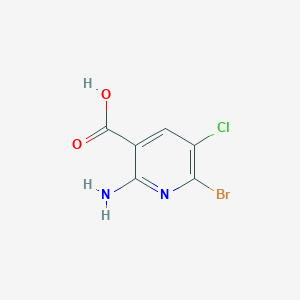

![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)
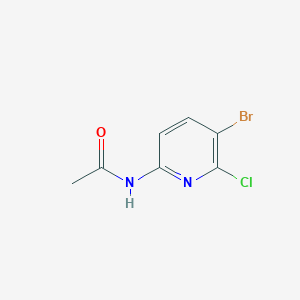
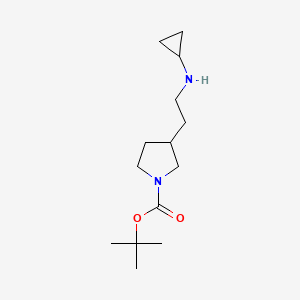
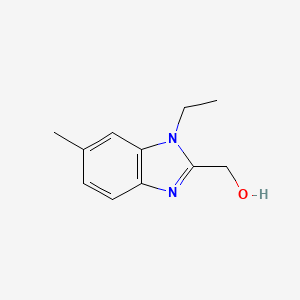
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
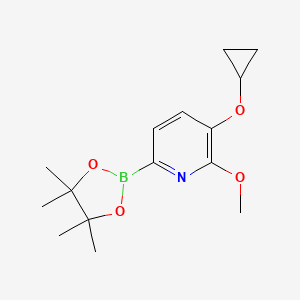
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
